
Pyridoxine Dicaprylate
Descripción general
Descripción
Pyridoxine Dicaprylate, also known as this compound, is a useful research compound. Its molecular formula is C24H39NO5 and its molecular weight is 421.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Pyridoxine Dicaprylate is characterized by the chemical formula and a molecular weight of approximately 413.58 g/mol. It appears as a white crystalline powder with high purity levels exceeding 98% in commercial preparations. The compound acts primarily through its conversion to pyridoxal 5’-phosphate in the body, which serves as a coenzyme in numerous biochemical reactions, including:
- Amino acid metabolism
- Neurotransmitter synthesis
- Glycogenolysis
The mechanism involves interaction with enzymes such as pyridoxal kinase and pyridoxine 5’-phosphate oxidase, facilitating essential metabolic processes.
Biological Research
This compound is studied for its potential therapeutic effects in various health conditions. Research indicates that derivatives of pyridoxine may play a role in managing diseases like cancer, diabetes, and neurodegenerative disorders due to their antioxidant and anti-inflammatory properties .
Table 1: Summary of Biological Applications
Application Area | Description |
---|---|
Cancer | Investigated for its role in tumor metabolism and cell signaling pathways. |
Diabetes | Explored for its effects on glucose metabolism and insulin sensitivity. |
Neurodegenerative Diseases | Studied for potential benefits in conditions like Alzheimer's disease. |
Clinical Applications
This compound has shown promise in clinical settings, particularly concerning vitamin B6 deficiency. Case studies highlight its effectiveness in treating pyridoxine-dependent epilepsy, where intravenous administration has led to significant improvements in seizure control .
Case Study Overview: Pyridoxine-Dependent Epilepsy
- Patient Profile : A 37-year-old male with frequent epileptic spasms unresponsive to standard medications.
- Intervention : Administration of intravenous pyridoxine resulted in cessation of spasms and normalization of EEG readings.
- Outcome : Continued management with pyridoxine supplementation improved quality of life despite ongoing challenges .
Cosmetic Applications
In the cosmetic industry, this compound is utilized for its conditioning properties. It is incorporated into formulations for hair care and skin care due to its ability to enhance moisture retention and improve texture.
Table 2: Cosmetic Applications
Product Type | Functionality |
---|---|
Hair Conditioners | Antistatic properties; improves manageability |
Skin Care | Enhances moisture retention; promotes skin softness |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Pyridoxine Dicaprylate in complex matrices?
- Methodology : Reverse-phase HPLC with UV detection (λ = 290 nm) is commonly used for separation, validated per ICH guidelines for linearity (0.1–50 µg/mL), precision (RSD < 2%), and recovery (>95%) . For overlapping spectra (e.g., with caffeine or thiamine), chemometric models like Huber regression or RANSAC improve accuracy in UV-Vis analysis, reducing mean absolute error (MAE) to <5% .
- Key Considerations : Column selection (C18 vs. phenyl-hexyl), mobile phase pH (2.5–3.5 for optimal peak symmetry), and sample preparation (solid-phase extraction for lipid-rich matrices) are critical .
Q. How can researchers optimize the synthesis of this compound for high purity?
- Methodology : Esterification of pyridoxine with caprylic acid via acid catalysis (e.g., p-toluenesulfonic acid) under anhydrous conditions. Monitor reaction progress via FTIR (disappearance of -OH stretch at 3200–3500 cm⁻¹) and confirm purity via NMR (δ 0.88 ppm for terminal CH₃ in caprylate chain) .
- Key Considerations : Control reaction temperature (60–70°C) to minimize degradation. Post-synthesis purification via recrystallization in ethanol-hexane mixtures yields >98% purity .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics while addressing interspecies variability?
- Methodology : Use a crossover design with rodents (n ≥ 8/group) to compare bioavailability against pyridoxine hydrochloride. Measure plasma PLP (pyridoxal 5'-phosphate) levels via LC-MS/MS at 0, 1, 3, 6, and 24h post-administration. Apply ANOVA with Tukey’s post-hoc test to assess differences in AUC₀–24 .
- Key Considerations : Account for species-specific metabolism (e.g., higher CYP450 activity in rats) and dietary vitamin B6 intake. Use nonlinear mixed-effects modeling (NONMEM) to quantify variability .
Q. What statistical approaches resolve contradictions in this compound’s stability data under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) and analyze degradation kinetics via Arrhenius equation. For conflicting results (e.g., pH 7.4 vs. pH 2.0), apply Wilcoxon rank tests or robust regression (Theil-Sen estimator) to identify outliers and validate trends .
- Key Considerations : Use principal component analysis (PCA) to cluster degradation pathways (e.g., hydrolysis vs. oxidation) and design formulation buffers (e.g., citrate at pH 4.5) to maximize shelf life .
Q. How can researchers mitigate interference from endogenous compounds when analyzing this compound in biological samples?
- Methodology : Employ molecularly imprinted polymers (MIPs) for selective solid-phase extraction. Validate specificity via spike-recovery tests in plasma (≥90% recovery) and cross-check with high-resolution mass spectrometry (HRMS) to rule out isobaric interferences .
- Key Considerations : Optimize ionization parameters (e.g., ESI+ at 150°C for LC-MS) to enhance signal-to-noise ratios. Use deuterated internal standards (e.g., d₃-pyridoxine) for accurate quantification .
Q. Experimental Design & Data Analysis
Q. What frameworks guide hypothesis formulation for this compound’s role in metabolic disorders?
- Methodology : Apply the PICO framework:
- P opulation: Type 2 diabetes patients with vitamin B6 deficiency.
- I ntervention: this compound (50 mg/day).
- C omparison: Pyridoxine hydrochloride or placebo.
- O utcome: Change in HOMA-IR at 12 weeks.
- T imeframe: Double-blind RCT over 6 months .
Q. How to address low statistical power in studies exploring this compound’s neuroprotective effects?
- Methodology : Conduct a priori power analysis (α = 0.05, β = 0.2) using pilot data (e.g., effect size d = 0.8 from hippocampal neuron viability assays). For underpowered studies (n < 30), apply Bayesian hierarchical models to pool data from multiple cohorts .
- Key Considerations : Use false discovery rate (FDR) correction for omics datasets (e.g., transcriptomics) to minimize Type I errors .
Propiedades
IUPAC Name |
[5-hydroxy-6-methyl-4-(octanoyloxymethyl)pyridin-3-yl]methyl octanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO5/c1-4-6-8-10-12-14-22(26)29-17-20-16-25-19(3)24(28)21(20)18-30-23(27)15-13-11-9-7-5-2/h16,28H,4-15,17-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUSGZCRNOTKPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979719 | |
Record name | (5-Hydroxy-6-methylpyridine-3,4-diyl)bis(methylene) dioctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635-36-9, 106483-04-9 | |
Record name | Pyridoxine 3,4-dioctanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxine dicaprylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106483049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5-Hydroxy-6-methylpyridine-3,4-diyl)bis(methylene) dioctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIDOXINE 3,4-DICAPRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD9ZZ6S97T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.